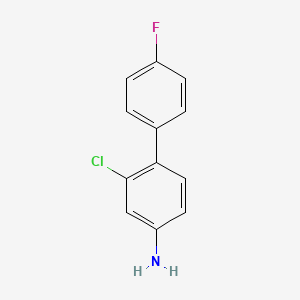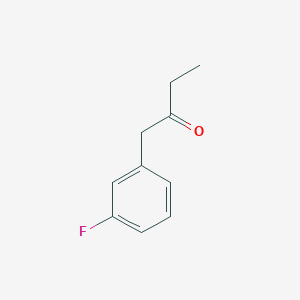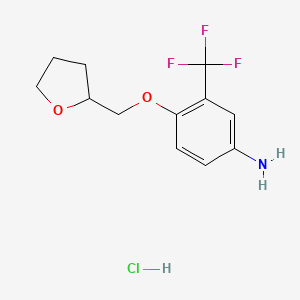
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride
描述
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tetrahydro-2-furanylmethoxy group and a trifluoromethyl group attached to an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of tetrahydro-2-furanyl methanol with an appropriate trifluoromethylating agent to introduce the trifluoromethyl group. Subsequent steps may include the formation of the aniline derivative and the final hydrochloride salt formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism by which 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.
相似化合物的比较
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride
4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness: 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds
属性
IUPAC Name |
4-(oxolan-2-ylmethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMXYWBHGADSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


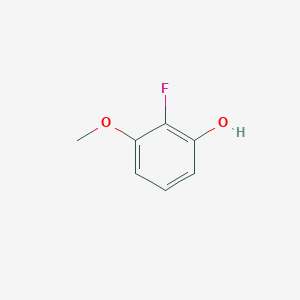
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)

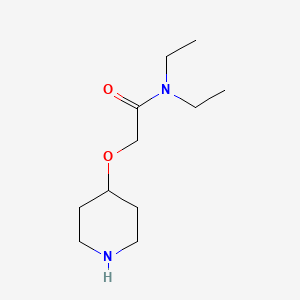
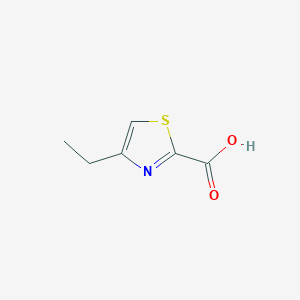
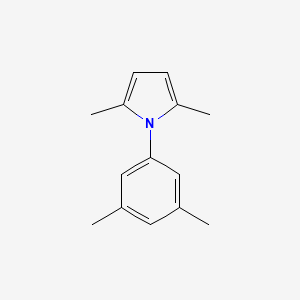
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
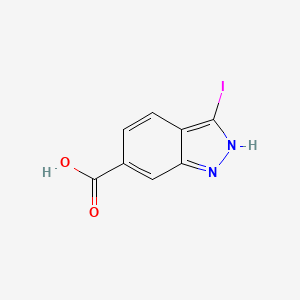
![5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
![2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1439104.png)
